Product packaging for 6-(Thiophen-2-yl)pyrimidin-4-ol(Cat. No.:CAS No. 1105195-61-6)

6-(Thiophen-2-yl)pyrimidin-4-ol

Cat. No.: B580285
CAS No.: 1105195-61-6
M. Wt: 178.209
InChI Key: BDPBCAUQPGNSHX-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)pyrimidin-4-ol ( 1105195-61-6) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine core fused with a thiophene ring, a privileged scaffold known for yielding diverse biological activities . The compound serves as a key synthetic intermediate for developing novel pharmacologically active molecules. Research indicates that structurally related pyrimidine-thiophene hybrids exhibit potent antimicrobial activity , acting as potential inhibitors of essential microbial enzymes like Glucosamine-6-phosphate synthase (GluN-6-P), a key enzyme in bacterial and fungal cell wall biosynthesis . Furthermore, such molecular frameworks are investigated for their anticancer properties . The thiophene moiety is a recognized pharmacophore in oncology drug design, and its integration into pyrimidine-based structures is a promising strategy for creating new antiproliferative agents targeting various cancer cell lines . With a molecular formula of C 8 H 6 N 2 OS and a molecular weight of 178.21 g/mol, it is supplied at a standard purity of 98% . This product is intended for research and development purposes only and is not intended for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2OS B580285 6-(Thiophen-2-yl)pyrimidin-4-ol CAS No. 1105195-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-8-4-6(9-5-10-8)7-2-1-3-12-7/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPBCAUQPGNSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303181
Record name 6-(2-Thienyl)-4(3H)-pyrimidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105195-61-6
Record name 6-(2-Thienyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105195-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Thienyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Thiophen 2 Yl Pyrimidin 4 Ol and Analogues

Classical Condensation and Cyclization Approaches to Pyrimidine-Thiophene Systems

Classical methods for constructing the pyrimidine (B1678525) ring fused or linked to a thiophene (B33073) moiety often rely on condensation and cyclization reactions. These time-tested approaches offer robust and versatile pathways to a wide array of pyrimidine-thiophene derivatives.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. rsc.org The Biginelli reaction and its variations are prominent examples of MCRs used for pyrimidine synthesis. nih.govresearchgate.netunits.it

A widely employed and effective method for synthesizing 6-(thiophen-2-yl)pyrimidin-4-ol and its analogs involves the cyclocondensation of a thiophene-containing chalcone (B49325) with a nitrogen-containing nucleophile like urea (B33335), thiourea (B124793), or guanidine (B92328). pnrjournal.comekb.egmdpi.comasianpubs.orghumanjournals.comresearchgate.netscialert.net

The initial step in this sequence is the synthesis of a chalcone precursor. This is typically achieved through a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and thiophene-2-carbaldehyde (B41791) in the presence of a base like sodium hydroxide. pnrjournal.comsaudijournals.com The resulting chalcone, an α,β-unsaturated ketone, serves as a key intermediate.

This thiophene-bearing chalcone is then subjected to a cyclization reaction with urea in an acidic or basic medium to yield the desired this compound derivative. pnrjournal.comekb.egnih.gov Similarly, using thiourea leads to the corresponding pyrimidine-2-thiol (B7767146), and guanidine hydrochloride yields the 2-aminopyrimidine (B69317) derivative. mdpi.comasianpubs.orghumanjournals.comnih.govias.ac.in Microwave irradiation has been shown to accelerate these reactions, offering advantages in terms of reduced reaction times and improved yields. asianpubs.org

Table 1: Synthesis of Pyrimidine Derivatives from Thiophene Chalcones

Chalcone Precursor Reagent Product Reference
(2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one Urea 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol nih.gov
(2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one Thiourea 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-thiol nih.gov
(2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one Guanidine hydrochloride 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine nih.gov
Thiophene-substituted chalcones Guanidine 4-substituted-6-thiophenopyrimidines ias.ac.in

An alternative to the chalcone-based approach involves the direct cyclocondensation of thiophene-containing β-dicarbonyl compounds or their equivalents with amidine-type reagents. For instance, a thiophene-containing β-ketoester can react with urea or guanidine to form the pyrimidinone ring directly. ekb.eg This method provides a more direct route to the target molecule by pre-incorporating the thiophene moiety into one of the key building blocks for pyrimidine synthesis.

Gewald reactions, a type of multi-component reaction, are also utilized for the synthesis of 2-aminothiophenes, which can then serve as precursors for further elaboration into pyrimidine-fused systems. nih.gov

Strategies for Incorporating the Thiophen-2-yl Moiety

The thiophen-2-yl group can be introduced at different stages of the synthetic sequence. As discussed, one common strategy is to start with thiophene-2-carbaldehyde to form a thiophene-containing chalcone. pnrjournal.comias.ac.in Alternatively, 2-acetylthiophene (B1664040) can be used as the ketone component in the Claisen-Schmidt condensation. ias.ac.inresearchgate.net

Another approach involves the use of thiophene-containing building blocks in multi-component reactions that directly form the pyrimidine ring. This can include thiophene-substituted β-ketoesters or other activated intermediates. ekb.eg The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Transition-Metal-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. scilit.comnih.gov These methods have also been applied to the synthesis of this compound and its derivatives.

Suzuki-Miyaura Coupling Protocols for Thiophen-2-yl Functionalization

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. researchgate.netnih.gov This reaction is particularly useful for introducing the thiophen-2-yl moiety onto a pre-formed pyrimidine ring.

In this approach, a pyrimidine core bearing a suitable leaving group (e.g., a halogen atom like bromine or chlorine) at the 6-position is synthesized first. mdpi.com This halogenated pyrimidine is then reacted with a thiophene-2-boronic acid or its corresponding ester in the presence of a palladium catalyst, a base, and a suitable solvent system. mdpi.comchim.it This method offers a convergent and flexible route, allowing for the late-stage introduction of the thiophene ring, which is advantageous for creating libraries of analogs for structure-activity relationship studies. For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with various (hetero)aromatic boronic acids. mdpi.com

Table 2: Compound Names

Compound Name
This compound
Thiophene-2-carbaldehyde
Urea
Thiourea
Guanidine
Guanidine hydrochloride
(2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one
4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol
4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-thiol
4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine
4-substituted-6-thiophenopyrimidines
3-acetyl-2,5-dimethyl thiophene
2-acetylthiophene
2-aminothiophenes
3-bromo-6-(thiophen-2-yl)pyridazine
Thiophene-2-boronic acid
2,6-diaminopyrimidin-4-ol
Malononitrile
Methyl 2-cyanoacetate
Ethyl 2-cyanoacetate
Tetrahydropyrido[2,3-d]pyrimidines

Complementary Cross-Coupling Strategies (e.g., Sonogashira, Heck) for Pyrimidine Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds, enabling the introduction of substituents like the thiophene ring onto a pyrimidine scaffold. researchgate.net The Sonogashira and Heck reactions are prominent examples of these strategies.

The Sonogashira reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst along with a copper(I) co-catalyst. wikipedia.org This method is highly effective for the alkynylation of pyrimidines. mdpi.com A common strategy involves the C-5 iodination of a pyrimidine, followed by a chemoselective Sonogashira coupling with a suitable alkyne. nih.gov The reaction proceeds under mild conditions, often at room temperature and in aqueous media, making it suitable for complex molecules. wikipedia.org This approach could be envisioned for synthesizing precursors to this compound by coupling a thiophene-alkyne with a halogenated pyrimidin-4-ol derivative.

The Heck reaction facilitates the vinylation or arylation of olefins by reacting them with an aryl or vinyl halide in the presence of a palladium catalyst. mdpi.com While typically used to form C-C bonds at a double bond, its principles of palladium-catalyzed activation of halides are central to modern organic synthesis. mdpi.com

These cross-coupling reactions represent a key strategy for the late-stage functionalization of pyrimidine rings, allowing for the convergent and flexible synthesis of diverse analogues.

Reaction Reactants Catalyst System Bond Formed Key Features
Sonogashira Coupling Terminal Alkyne + Aryl/Vinyl HalidePalladium complex + Copper(I) saltC(sp)-C(sp²)Mild reaction conditions; tolerant of various functional groups. wikipedia.org
Heck Coupling Olefin + Aryl/Vinyl HalidePalladium complexC(vinyl)-C(sp²)Versatile for vinylation and arylation of double bonds. mdpi.com

Advanced and Sustainable Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on developing methods that are not only efficient but also environmentally benign. These principles are actively applied to the synthesis of pyrimidine derivatives.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purer products in significantly less time than conventional heating methods. rasayanjournal.co.inmdpi.commdpi.com For the synthesis of pyrimidine derivatives, microwave irradiation can reduce reaction times from several hours to mere minutes. ijamtes.org This technique is particularly effective for multicomponent reactions and has been successfully used to prepare various heterocyclic systems, including thieno[3,2-d]pyrimidine (B1254671) derivatives. ijamtes.orgresearchgate.net The advantages stem from the efficient and uniform heating of the reaction mixture, which can overcome activation energy barriers more effectively than traditional refluxing. mdpi.com

Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

Product Method Solvent Time Reference
Thiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Conventional Acetic Acid, DMF 4-6 h ijamtes.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jmaterenvironsci.com These principles are increasingly important in the synthesis of pharmaceutical intermediates like pyrimidines. rasayanjournal.co.innih.gov

Performing reactions without a solvent offers significant environmental benefits by reducing waste and simplifying product purification. rasayanjournal.co.inacademie-sciences.fr Several methods for pyrimidine synthesis have been developed that operate under solvent-free or "neat" conditions. acs.orgacs.org These often involve multicomponent reactions where the starting materials are mixed and heated, sometimes with a catalyst. academie-sciences.frmdpi.com For example, 4-substituted aminopyrido[2,3-d]pyrimidines have been synthesized in good yields by heating 3-cyano-2-aminopyridine, triethyl orthoformate, and a primary amine at 100 °C without any solvent. mdpi.com Mechanical methods, such as ball milling, can also facilitate solvent-free reactions by creating a large surface area for reactants to interact. rasayanjournal.co.inresearchgate.net

Catalytic processes are a cornerstone of green chemistry as they increase reaction efficiency and can often be used in small amounts and recycled. researchgate.net For pyrimidine synthesis, a wide range of catalysts, including Lewis acids like bismuth(III) triflate and various metal complexes, have been employed to promote efficient cyclization. scirp.orgorganic-chemistry.org

A key concept in this area is atom economy , which favors synthetic routes that incorporate the maximum amount of starting materials into the final product. thieme-connect.com Multicomponent reactions (MCRs) are inherently atom-economical, as they combine three or more reactants in a single step to form a complex product. scirp.orgacs.org An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols exemplifies a highly sustainable and atom-efficient process. acs.org Similarly, iodine has been used as an effective catalyst in the synthesis of pyrimido[4,5-d]pyrimidines, showcasing a Pot, Atom, and Step Economic (PASE) approach. tandfonline.com The use of reusable catalysts further enhances the green credentials of a synthetic protocol. thieme-connect.com

Purification and Isolation Techniques for this compound

The isolation and purification of the final product are critical steps in any synthetic sequence to ensure the compound meets the required standards of purity. For pyrimidine derivatives like this compound, standard laboratory techniques are typically employed.

Recrystallization is a common method used to purify solid products. The crude material is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol (B145695), ethanol-ethyl acetate) and allowed to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. ias.ac.innih.gov

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. nih.gov The crude mixture is loaded onto a column, and a solvent system (eluent) is passed through, separating the components. mdpi.com Flash column chromatography is a faster variant that uses pressure to accelerate the solvent flow. researchgate.net The purity of the collected fractions is often monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). ias.ac.inresearchgate.net

For larger-scale or specialized applications, other techniques such as adsorption onto inorganic solids like zeolites followed by filtration may be used. google.com The final structure and purity are confirmed using a combination of spectroscopic methods, including NMR, mass spectrometry, and IR spectroscopy. researchgate.netpnrjournal.comresearchgate.net

Table: Common Purification Techniques for Pyrimidine Derivatives

Technique Principle Application Reference
Recrystallization Difference in solubility between the compound and impurities in a specific solvent at different temperatures. Purification of solid, crystalline final products and intermediates. ias.ac.innih.gov
Column Chromatography Differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a mobile phase flows through. Separation of complex mixtures; purification of non-crystalline solids or oils. mdpi.comnih.gov
Flash Chromatography An accelerated version of column chromatography using pressure. Rapid purification of reaction mixtures. researchgate.net

| HPLC | High-resolution separation based on partitioning between a stationary and a liquid mobile phase under high pressure. | Final purity analysis and preparative purification. | researchgate.net |

Chemical Reactivity and Transformations of 6 Thiophen 2 Yl Pyrimidin 4 Ol

Tautomeric Equilibria in Pyrimidin-4-ol Systems

Tautomerism, the phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a critical feature of pyrimidin-4-ol systems. researchgate.netfrontiersin.org The equilibrium between the keto and enol forms can significantly influence the molecule's physical, chemical, and biological properties.

The pyrimidin-4-ol ring system can exist in two primary tautomeric forms: the hydroxyl (enol) form, 6-(thiophen-2-yl)pyrimidin-4-ol, and the oxo (keto) form, 6-(thiophen-2-yl)pyrimidin-4(3H)-one. Theoretical and experimental studies on analogous 4-pyrimidinone structures have been conducted to understand this equilibrium. chemicalbook.com

Quantum chemical calculations, such as the semi-empirical MNDO method and ab initio methods like HF/6-31G and MP2/6-31G, have been employed to determine the relative stabilities of these tautomers in the gas phase. chemicalbook.comwayne.edu These studies generally conclude that for isolated 4-pyrimidinone and its analogs, the 4-keto structure is the most stable form. chemicalbook.com The presence of water does not alter this stability order. chemicalbook.com The activation energy for intramolecular proton migration is considerable, but the formation of hydrogen bonds, for instance with water molecules, can significantly lower this energy barrier. chemicalbook.com

Spectroscopic methods, including UV, IR, and NMR spectroscopy, are instrumental in experimentally investigating tautomeric equilibria in solution. researchgate.net For instance, in solution, intermolecular hydrogen bonding can favor the pyridone (keto) form. researchgate.net

Table 1: Tautomeric Forms of this compound

Tautomeric FormStructureIUPAC Name
Enol FormThis compound
Keto Form6-(Thiophen-2-yl)pyrimidin-4(3H)-one

The electronic properties of the thiophen-2-yl substituent at the 6-position of the pyrimidine (B1678525) ring can influence the tautomeric equilibrium. The thiophene (B33073) ring, being an electron-rich aromatic system, can affect the electron density distribution within the pyrimidine ring. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

The pyrimidine core in this compound is generally electron-deficient, making it susceptible to nucleophilic attack. Conversely, the thiophene ring is electron-rich and readily undergoes electrophilic substitution. nih.gov

The functionalization of the pyrimidine ring in a regioselective manner is a key aspect of its chemistry. While specific studies on the regioselective functionalization of this compound were not found, general principles of pyrimidine chemistry can be applied. The positions on the pyrimidine ring have different reactivities towards electrophiles and nucleophiles. For instance, in pyrimidine itself, the C-2, C-4, and C-6 positions are electron-deficient and thus targets for nucleophiles.

Recent strategies for pyrimidine diversification involve a deconstruction-reconstruction approach, where the pyrimidine is converted to a more reactive intermediate that can then be used to build various other heterocyclic systems. nih.gov Such methods could potentially be applied to derivatives of this compound for structural diversification.

The hydroxyl group of the enol tautomer of this compound is a key site for derivatization. Standard organic reactions such as etherification and esterification can be employed to modify this functional group. These reactions would typically proceed via the oxygen atom of the hydroxyl group.

For example, esterification could be achieved by reacting the compound with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a suitable base. Similarly, etherification could be carried out using an alkyl halide in the presence of a base. A related compound, 6-me-4(3-me-thiophen-2-yl)2-oxo-1,2,3,4-4h-pyrimidine-5-carboxylic acid et ester, highlights the possibility of forming ester derivatives. sigmaaldrich.comsigmaaldrich.com

Reactions on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic substitution reactions. nih.gov The reactivity of thiophene towards electrophiles is generally greater than that of benzene. nih.gov Common electrophilic substitution reactions on thiophene include nitration, halogenation, sulfonation, and Friedel-Crafts acylation.

The position of substitution on the thiophene ring is directed by the existing substituent (the pyrimidin-4-ol moiety). Generally, in 2-substituted thiophenes, electrophilic substitution occurs preferentially at the C-5 position.

While specific examples of reactions on the thiophene ring of this compound are not detailed in the provided search results, the general reactivity pattern of thiophene suggests that functionalization at the 5-position of the thiophene ring would be the expected outcome in electrophilic substitution reactions. journalcsij.com

Directed Aromatic Functionalization

The presence of two distinct aromatic rings in this compound allows for selective functionalization, primarily guided by the inherent electronic properties of each ring.

The thiophene ring, being electron-rich, is more susceptible to electrophilic aromatic substitution compared to the electron-deficient pyrimidine ring. numberanalytics.comnih.gov Reactions such as halogenation, nitration, and Friedel-Crafts acylation are anticipated to occur preferentially on the thiophene ring, predominantly at the C5-position, which is the most nucleophilic site on a 2-substituted thiophene. pharmaguideline.comwikipedia.org

Conversely, direct C-H functionalization of the pyrimidine ring is more challenging and often requires metal catalysis. Palladium-catalyzed C-H activation has emerged as a potent strategy for the arylation and olefination of pyrimidine cores. rsc.orgnih.gov For instance, the C5-position of an N-alkylated pyrimidin-2-amine can be selectively arylated. rsc.org In the case of 4-arylpyrimidines, Pd-catalyzed C-H activation can direct arylation, iodination, or acetoxylation to the ortho position of the aryl substituent. nih.gov While these examples are on substituted pyrimidines, they illustrate the methodologies that could be adapted for the functionalization of the pyrimidine ring in this compound, likely requiring specific directing groups or reaction conditions to achieve regioselectivity.

Table 1: Regioselectivity in Directed Aromatic Functionalization
Reaction TypeExpected Major ProductRationale
Electrophilic Substitution (e.g., Bromination)6-(5-Bromo-thiophen-2-yl)pyrimidin-4-olThe electron-rich thiophene ring is more activated towards electrophiles than the pyrimidine ring. The C5 position is the most reactive site in 2-substituted thiophenes. pharmaguideline.comwikipedia.org
Palladium-Catalyzed C-H ArylationFunctionalization at C5 of the pyrimidine ring or C5 of the thiophene ringThe outcome depends on the specific directing group and catalytic system employed. Precedent exists for functionalization at both pyrimidine and thiophene C-H bonds. rsc.orgnih.gov

Compatibility with Sensitive Functional Groups

The utility of a chemical building block is often determined by its compatibility with a wide range of functional groups during synthetic transformations. The this compound scaffold presents challenges and opportunities in this regard. The hydroxyl group of the pyrimidinol can act as a nucleophile or an acidic proton, potentially interfering with certain reactions. Therefore, protection of this group, for instance as a silyl (B83357) ether or a benzyl (B1604629) ether, may be necessary for specific transformations. The compatibility of protecting groups with subsequent reaction conditions, such as cross-coupling, is a critical consideration. nih.gov

Modern cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, have been successfully employed on related thieno[3,2-d]pyrimidine (B1254671) and pyrido[2,3-d]pyrimidine (B1209978) systems, demonstrating tolerance for various functional groups. nih.gov These reactions have been used to introduce N-aryl, O-aryl, S-aryl, and aryl substituents, showcasing the robustness of the heterocyclic core under palladium or copper catalysis. nih.gov The ability to perform these reactions on a related scaffold suggests that with appropriate optimization, this compound can be a versatile platform for the introduction of diverse functionalities.

Redox Chemistry and Catalyst Applications

The redox behavior of this compound is influenced by both the pyrimidine and thiophene rings. The pyrimidine ring, being electron-deficient, can undergo reduction more readily than it can be oxidized. frontiersin.org Conversely, the electron-rich thiophene ring is more susceptible to oxidation. Studies on thiophene-pyrimidine co-oligomers have shown that they can be chemically or electrochemically oxidized, with the ease of oxidation being dependent on the electron-accepting nature of the nitrogen-containing ring and the effective π-conjugated length of the molecule. frontiersin.org This suggests that the this compound system possesses tunable redox properties.

The nitrogen atoms in the pyrimidine ring and the sulfur atom in the thiophene ring can act as coordination sites for metal ions. This has led to the exploration of pyrimidine and thiophene derivatives as ligands in catalysis. Ruthenium complexes supported by bidentate P^N ligands containing a pyrimidine moiety have been shown to catalyze acceptorless dehydrogenative coupling reactions. acs.org Furthermore, metal-organic frameworks (MOFs) incorporating pyrimidine-based structures have been utilized as heterogeneous catalysts for the synthesis of complex organic molecules. nih.gov The potential for this compound to act as a ligand in transition metal catalysis is an area of ongoing interest, with applications in cross-coupling, hydrogenation, and other transformative reactions.

Table 2: Potential Redox Reactions and Catalytic Applications
ProcessDescriptionPotential Outcome
Oxidation Treatment with oxidizing agents.Preferential oxidation of the thiophene ring.
Reduction Treatment with reducing agents.Preferential reduction of the pyrimidine ring.
Ligand Formation Coordination with transition metals (e.g., Pd, Ru, Cu).Formation of metal complexes with potential catalytic activity in cross-coupling or hydrogenation reactions. acs.org

Chemo- and Regioselectivity in Multi-Substituted Pyrimidine-Thiophene Systems

In a molecule with multiple potential reaction sites, controlling the chemo- and regioselectivity is paramount for synthetic utility. For derivatives of this compound that bear additional substituents, such as halogens, the selective functionalization of one position over another is a key challenge.

In polyhalogenated pyrimidines, the regioselectivity of cross-coupling reactions like the Suzuki-Miyaura coupling is well-documented. mdpi.com Generally, the C4 position of a 2,4-dichloropyrimidine (B19661) is more reactive towards palladium-catalyzed coupling than the C2 position. mdpi.com However, this selectivity can be influenced by steric factors and the nature of the catalyst and ligands. rsc.org For instance, in 2,4,5-trihalopyrimidines, sequential Stille couplings occur selectively at the C4, then C2, and finally the C5 position. icr.ac.uk A similar trend is observed in the Suzuki coupling of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. academie-sciences.fr

This established hierarchy of reactivity in polysubstituted pyrimidines provides a predictive framework for the selective elaboration of more complex derivatives of this compound. By choosing the appropriate halogen at different positions and carefully selecting the reaction conditions, a stepwise and regiocontrolled introduction of various substituents can be achieved, enabling the synthesis of a diverse library of compounds based on this scaffold.

Table 3: Predicted Regioselectivity in Cross-Coupling of a Hypothetical Dihalo-6-(thiophen-2-yl)pyrimidin-4-ol
SubstrateReactionPredicted Major ProductRationale
2-Chloro-5-bromo-6-(thiophen-2-yl)pyrimidin-4-olSuzuki Coupling (1 eq. boronic acid)2-Chloro-5-aryl-6-(thiophen-2-yl)pyrimidin-4-olThe C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.
2,5-Dichloro-6-(thiophen-2-yl)pyrimidin-4-olSuzuki Coupling (1 eq. boronic acid)2-Chloro-5-aryl-6-(thiophen-2-yl)pyrimidin-4-olBased on the reactivity of 2,4,5-trihalopyrimidines, the C5 position is often more reactive than the C2 position in the absence of a more reactive C4 or C6 position. icr.ac.uk

Theoretical and Computational Chemistry of 6 Thiophen 2 Yl Pyrimidin 4 Ol

Electronic Structure and Quantum Chemical Characterization

Quantum chemical characterization focuses on the arrangement and energy of electrons within the molecule, which dictates its chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wjarr.comdergipark.org.trsemanticscholar.org It is widely employed to determine the optimized, or most stable, three-dimensional arrangement of atoms in a molecule—its ground state geometry. researchgate.netresearchgate.net By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles.

For 6-(Thiophen-2-yl)pyrimidin-4-ol, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would reveal the planarity between the pyrimidine (B1678525) and thiophene (B33073) rings and the precise orientation of the hydroxyl group. wjarr.com While specific calculations for this molecule are not available in the cited literature, such studies on similar pyrimidine derivatives are common. wjarr.comsemanticscholar.orgresearchgate.net

Illustrative Data Table for Ground State Geometrical Parameters This table demonstrates the kind of data that would be obtained from DFT calculations. The values are placeholders as specific literature for this compound was not found.

Parameter Bond/Angle Calculated Value
Bond Length C(thiophene)-C(pyrimidine) Data not available
Bond Length C=O (pyrimidine) Data not available
Bond Angle C-N-C (pyrimidine) Data not available

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests the molecule is more reactive.

An FMO analysis of this compound would map the distribution of these orbitals. Typically, in such aromatic systems, the HOMO and LUMO are distributed across the π-conjugated framework. The specific energies would quantify its reactivity.

Data Table for FMO Properties This table shows representative data from FMO analysis. Values are illustrative as specific data for the target compound is not published in the reviewed sources.

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Electrostatic Potential (ESP) Maps and Reactivity Descriptors

A Molecular Electrostatic Potential (ESP) map illustrates the charge distribution on the molecule's surface, providing insight into its reactive sites. scispace.comresearchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netscispace.com

For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, indicating these are sites for electrophilic interaction. The hydrogen atoms would exhibit positive potential. From the HOMO and LUMO energies, reactivity descriptors like chemical hardness, chemical potential, and electrophilicity index can be calculated to quantify the molecule's reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. wikipedia.org This is particularly useful for understanding stabilization arising from hyperconjugation and intramolecular charge transfer (ICT). The analysis quantifies the energy of these interactions, revealing the flow of charge within the molecular structure. researchgate.netwisc.edu

In this compound, NBO analysis would identify key donor-acceptor interactions, such as those between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals (σ* or π*) of the ring systems. This would quantify the electronic communication between the thiophene and pyrimidine moieties.

Data Table for NBO Analysis This table illustrates the type of information gained from NBO analysis. Specific interaction energies for the target compound were not found in the literature.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (N1) π* (C2=N3) Data not available
LP (O4) σ* (C4-C5) Data not available

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. chemrxiv.orgresearchgate.net

Conformational Landscape and Energy Minima

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule with rotatable bonds, like the one connecting the thiophene and pyrimidine rings in this compound, multiple conformers can exist. MD simulations or potential energy surface scans can map this "conformational landscape" to find the most stable, low-energy conformers (energy minima). chemrxiv.org This is critical for understanding how the molecule might interact with biological targets. For this molecule, the key variable would be the dihedral angle between the two aromatic rings.

Solvation Effects on Molecular Conformation and Dynamics

The surrounding solvent environment plays a critical role in determining the stable conformation, and consequently the reactivity and dynamics, of this compound. Computational studies employ solvation models to simulate these effects, providing insights that are crucial for understanding the molecule's behavior in a biological or reaction medium. Solvation energies, which can be calculated using various computational models, indicate the stability of the compound in different solvents. researchgate.net A more negative solvation energy in a particular solvent medium compared to the gaseous phase suggests an enhancement in the molecule's stability in that solvent. researchgate.net

The choice of solvent can influence the tautomeric equilibrium between the -ol and -one forms of the pyrimidine ring, as well as the rotational barrier between the thiophene and pyrimidine rings. These conformational changes are driven by intermolecular interactions such as hydrogen bonding and dipole-dipole interactions with solvent molecules. For instance, polar protic solvents may preferentially stabilize the pyrimidin-4-ol tautomer through hydrogen bonding, while nonpolar solvents might favor different conformations. Understanding these interactions is vital, as computational models for predicting properties like NMR spectra must account for solvent effects to achieve high accuracy. arxiv.org The physicochemical properties of a molecule, including its solubility and bioavailability, are directly influenced by its interactions at the molecular level with the surrounding solvent. researchgate.net

Prediction of Spectroscopic Properties (Computational Spectroscopy)

Computational spectroscopy is a powerful tool for predicting and interpreting the spectral characteristics of molecules like this compound. By simulating spectra from first-principles, researchers can validate experimental findings, assign spectral bands to specific molecular motions or electronic transitions, and gain a deeper understanding of the molecule's structure and electronic environment.

Theoretical vibrational spectra (Infrared and Raman) for this compound can be calculated using quantum chemical methods, most commonly Density Functional Theory (DFT). worldscientific.comnih.gov Methods like B3LYP, combined with a suitable basis set such as 6-311++G(d,p), are frequently used to optimize the molecular geometry and calculate the vibrational frequencies. worldscientific.com

The process involves first finding the minimum energy structure of the molecule. Then, a normal mode analysis is performed to yield the fundamental vibrational frequencies. nih.gov The raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled using a scaling factor (e.g., 0.96) to improve agreement with experimental data. scifiniti.com The resulting theoretical spectra can be visualized and compared directly with experimental FT-IR and FT-Raman spectra, allowing for precise assignment of vibrational modes based on the total energy distribution (TED). nih.gov

Table 1: Illustrative Theoretical Vibrational Frequencies and Assignments for this compound (Calculated via DFT/B3LYP)

Wavenumber (cm⁻¹) (Scaled)IntensityAssignment (Vibrational Mode)
~3100MediumC-H stretching (Thiophene & Pyrimidine rings)
~3050StrongO-H stretching (Pyrimidinol)
~1670StrongC=O stretching (Pyrimidinone tautomer)
~1600StrongC=N, C=C stretching (Pyrimidine ring)
~1450MediumC-C stretching (Thiophene ring)
~1240MediumC-S stretching (Thiophene ring)
~850StrongC-H out-of-plane bending

Note: This table is illustrative. The exact values would be obtained from a specific quantum chemical calculation for this molecule.

Theoretical prediction of ¹H and ¹³C NMR chemical shifts is essential for structural elucidation. arxiv.org Modern approaches combine quantum mechanics (QM) and machine learning (ML) to achieve high accuracy. nih.govnih.gov QM methods, often using DFT, can calculate chemical shifts that are reasonably close to experimental values. nih.gov

More advanced strategies employ ML models trained on vast databases of annotated NMR spectra, such as NMRShiftDB. arxiv.org These models can learn the complex relationship between a molecule's local atomic environment and its chemical shift, often outperforming traditional methods. arxiv.org For instance, graph neural network (GNN) architectures can predict ¹H chemical shifts with mean absolute errors (MAE) as low as 0.16-0.19 ppm and ¹³C shifts with MAEs around 2.0 ppm. arxiv.orgnih.gov These models can also be designed to account for solvent effects, further improving their predictive power. arxiv.org

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm) - ¹HPredicted Chemical Shift (ppm) - ¹³C
Pyrimidine-H2~8.1-
Pyrimidine-H5~6.8-
Thiophene-H3'~7.2-
Thiophene-H4'~7.1-
Thiophene-H5'~7.5-
Pyrimidine-C2-~155
Pyrimidine-C4-~165
Pyrimidine-C5-~110
Pyrimidine-C6-~160
Thiophene-C2'-~140
Thiophene-C3'-~128
Thiophene-C4'-~127
Thiophene-C5'-~130

Note: These values are representative examples based on typical shifts for similar heterocyclic systems. Actual predictions would require specific computational model application.

The electronic absorption properties of this compound, which determine its UV-Vis spectrum, can be predicted using computational methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information on the maximum absorption wavelengths (λ_max) and the nature of the underlying electronic transitions.

For conjugated systems containing thiophene and azine rings, the UV-Vis absorption is influenced by factors like π-conjugation efficiency and intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of the molecule. nih.gov The combination of the electron-rich thiophene ring and the electron-deficient pyrimidine ring is expected to result in significant ICT character in the electronic transitions. nih.gov The solvent can also cause shifts in the absorption maxima (solvatochromism), an effect that can be modeled computationally.

Table 3: Predicted UV-Vis Absorption Data for this compound

Predicted λ_max (nm)Oscillator Strength (f)Major Contribution (Electronic Transition)
~320> 0.1π → π* (HOMO → LUMO)
~270> 0.1π → π*

Note: This table presents hypothetical data based on analogous thienyl-azine systems. nih.gov HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.

Structure-Activity/Property Relationship (SAR/SPR) Modeling (Methodologies)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are computational methodologies used to correlate a molecule's structural or physicochemical features with its biological activity or physical properties. For a class of compounds like thiophene-pyrimidine derivatives, these models are invaluable for guiding the design of new analogues with enhanced potency or desired characteristics. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The development of a robust QSAR model for analogues of this compound follows a well-defined workflow.

First, a dataset of compounds with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. researchgate.net For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., dipole moment), topological (e.g., Wiener index), and quantum-chemical properties. researchgate.net

Next, a statistical method is used to build the model. Techniques like Multiple Linear Regression (MLR) and Support Vector Machine (SVR) are employed to create an equation that links the descriptors to the activity. nih.gov Genetic Function Approximation (GFA) is often used as a variable selection technique to identify the most relevant descriptors. researchgate.net The final model's predictive power is rigorously assessed using internal and external validation techniques, ensuring it can accurately predict the activity of new, untested compounds. nih.govresearchgate.net Such models can reveal that specific features, like hydrogen bond donors, aromatic rings, and hydrophobic groups, are key structural determinants for activity. researchgate.net

Table 4: General Workflow for QSAR Model Development

StepDescriptionExample Techniques / Tools
1. Data Set AssemblyCollection of a series of chemically related compounds with measured biological activity.A series of 4-arylthieno[3,2-d]pyrimidine derivatives. researchgate.net
2. Descriptor CalculationGeneration of numerical values representing molecular properties (electronic, steric, topological, etc.).DIPOLE_MAG, CHI-V-3-P, WIENER. researchgate.net
3. Model BuildingUse of statistical methods to correlate descriptors with activity.Genetic Function Approximation (GFA), Multiple Linear Regression (MLR). nih.govresearchgate.net
4. Model ValidationStatistical assessment of the model's robustness and predictive ability using test sets.Calculation of q², R²_pred. researchgate.net
5. InterpretationAnalysis of the model to understand which structural features drive biological activity.Identifying key pharmacophoric features. researchgate.net

Molecular Docking Studies for Protein-Ligand Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. While specific docking studies exclusively on this compound are not extensively documented in publicly available literature, research on structurally similar pyrimidine and thienopyrimidine derivatives provides significant insights into their potential protein-ligand interactions.

These studies have investigated a range of protein targets implicated in various diseases, particularly cancer and inflammation. The core structure, featuring a pyrimidine ring linked to a thiophene moiety, is a common scaffold in the design of kinase inhibitors and other therapeutic agents.

Common Protein Targets for Derivatives:

Cyclooxygenase (COX) Enzymes: Derivatives of pyrimidine-2-thiol (B7767146) have been investigated for their interaction with COX-1 and COX-2 enzymes, which are key mediators of inflammation. Molecular docking studies have aimed to elucidate the binding modes of these compounds within the active sites of COX enzymes, providing a rationale for their potential anti-inflammatory activity. rjptonline.orgashdin.comresearchgate.net For instance, certain pyridine-bearing pyrimidine-2-thiol derivatives have shown significant binding interactions with the active sites of both COX-1 and COX-2. ashdin.comresearchgate.net

Tyrosine Kinases (e.g., EGFR, VEGFR-2): The thienopyrimidine scaffold is a well-known pharmacophore for inhibitors of tyrosine kinases, which play a crucial role in cancer cell proliferation and angiogenesis. nih.govnih.govrsc.orgresearchgate.net Molecular docking studies have been employed to predict the binding affinity and orientation of thiophenyl-pyrimidine derivatives within the ATP-binding pocket of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.govrsc.orgresearchgate.net These studies often highlight key hydrogen bonding and hydrophobic interactions that contribute to the inhibitory potential of these compounds. nih.govnih.govrsc.orgresearchgate.net

Cyclin-Dependent Kinases (CDKs): CDK inhibitors are a major focus in cancer research. The pyrimidine core is a common feature in many CDK inhibitors. In silico studies of thiazolo-pyridopyrimidines have explored their potential to inhibit CDK4/6, revealing possible binding modes within the kinase domain. nih.gov

Other Cancer-Related Targets: Research has also explored the interaction of pyrimidine-2-thione derivatives with targets like the H-RAS protein, which is involved in tumor development. nih.gov

The following table summarizes representative findings from molecular docking studies on derivatives structurally related to this compound. It is important to note that these results are for derivatives and not the parent compound itself, and the specific substitutions on the pyrimidine and thiophene rings significantly influence the binding affinity and selectivity.

Table 1: Representative Molecular Docking Studies on this compound Derivatives

Derivative ClassProtein TargetKey Findings
Pyridine-bearing Pyrimidine-2-thiolsCOX-1, COX-2Significant binding interactions observed within the active sites, suggesting potential anti-inflammatory activity.
Thiophenyl Pyrimidine DerivativesEGFR, VEGFR-2Predicted to bind within the ATP-binding pocket, forming key hydrogen bonds and hydrophobic interactions.
Thiazolo-pyridopyrimidinesCDK4/6In silico screening indicated potential inhibitory activity against these cell cycle-regulating kinases.
Pyrimidine-2-thione DerivativesH-RASMolecular docking simulations predicted binding to the GTP-active form of the H-RAS protein.

Prediction of Pharmacokinetic Properties (ADME/T without toxicity data)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. These predictions help to assess the "drug-likeness" of a compound and to identify potential liabilities before committing to extensive experimental studies. While specific ADME data for this compound is scarce, studies on its derivatives provide a general understanding of the pharmacokinetic profile that can be expected from this class of compounds.

Computational tools are used to calculate various physicochemical and pharmacokinetic parameters based on the molecular structure. These parameters often include predictions for oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes.

A study on 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one, a close analog, indicated that its computed physicochemical parameters fall within the recommended range for 95% of known drugs, suggesting a favorable drug-like profile. nih.gov

The following table presents a summary of predicted ADME properties for derivatives of this compound based on available in silico studies. It is crucial to reiterate that these are predictions for related compounds and may not directly reflect the properties of this compound itself.

Table 2: Predicted Pharmacokinetic (ADME) Properties of this compound Derivatives (In Silico)

ADME ParameterPredicted Outcome for DerivativesImplication
Absorption
Oral BioavailabilityGenerally predicted to have good oral absorption.The compound is likely to be absorbed into the bloodstream after oral administration.
Distribution
Blood-Brain Barrier (BBB) PenetrationPredictions vary depending on the specific derivative; some may have limited BBB penetration.The potential for central nervous system effects would depend on the specific chemical structure.
Plasma Protein BindingExpected to exhibit some degree of binding to plasma proteins.This can influence the compound's distribution and half-life in the body.
Metabolism
Cytochrome P450 (CYP) InhibitionGenerally predicted to have a low potential for inhibiting major CYP isoforms.A lower likelihood of drug-drug interactions mediated by these enzymes.
Excretion
Route of EliminationPrimarily predicted to be through metabolic transformation followed by renal or biliary excretion.The body is expected to be able to clear the compound.

Spectroscopic and Structural Characterization Methodologies for 6 Thiophen 2 Yl Pyrimidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 6-(Thiophen-2-yl)pyrimidin-4-ol, offering detailed information about the atomic framework.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for assigning the chemical shifts of the core pyrimidine (B1678525) and thiophene (B33073) rings, as well as any substituents.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons of the pyrimidine and thiophene rings exhibit characteristic chemical shifts. For instance, in related pyrimidine derivatives, the pyrimidine CH proton can appear as a singlet, while the thiophene protons typically present as a multiplet. nih.gov The specific chemical shifts are influenced by the electronic environment of each proton. For example, in a similar compound, 6-methyl-2-(thiomorpholin-4-yl)pyrimidin-4-ol, the pyrimidine C-H proton resonates at approximately δ 6.7 ppm. vulcanchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the pyrimidine and thiophene rings, as well as any side chains, will correspond to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its neighboring atoms. For example, in related pyrimidine structures, carbonyl carbons can be observed at lower fields. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrimidine CH~ 6.5 - 7.0~ 100 - 110
Pyrimidine C-OH-~ 160 - 170
Pyrimidine C-Thiophene-~ 150 - 160
Thiophene H3'~ 7.0 - 7.5~ 125 - 130
Thiophene H4'~ 7.0 - 7.5~ 127 - 132
Thiophene H5'~ 7.5 - 8.0~ 128 - 133
Thiophene C2'-~ 140 - 145
Thiophene C3'~ 125 - 130~ 125 - 130
Thiophene C4'~ 127 - 132~ 127 - 132
Thiophene C5'~ 128 - 133~ 128 - 133

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the structure of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which helps to establish the connectivity of protons within the pyrimidine and thiophene rings. sdsu.edu Cross-peaks in a COSY spectrum indicate that the two correlated protons are J-coupled, typically through two or three bonds. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This is a powerful tool for assigning the carbon signals based on their attached, and often more easily assigned, protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is crucial for piecing together the molecular fragments and confirming the substitution pattern, for example, by showing a correlation between a pyrimidine proton and a thiophene carbon. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are close to each other in the three-dimensional structure, regardless of whether they are directly bonded. This information can be vital for determining the preferred conformation of the molecule.

The potential for tautomerism in this compound, specifically the keto-enol equilibrium between the 4-ol and the 4-one forms, can be investigated using dynamic NMR spectroscopy. By acquiring spectra at different temperatures, it is possible to observe changes in the chemical shifts or the coalescence of signals, which provides information about the rate of exchange between the tautomers. Quantum-chemical methods can also be employed to study the tautomerization process. scifiniti.com The presence of different tautomeric forms can significantly impact the molecule's chemical reactivity and biological activity. researchgate.netmdpi.com

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.

N-H stretching: If the tautomeric pyrimidinone form is present, an N-H stretching band may be observed around 3100-3300 cm⁻¹. nih.gov

C=O stretching: The presence of the keto tautomer would give rise to a strong carbonyl (C=O) absorption band, typically in the range of 1650-1700 cm⁻¹. nih.gov

C=N and C=C stretching: Vibrations of the pyrimidine and thiophene rings will appear in the 1400-1600 cm⁻¹ region.

C-S stretching: The thiophene ring will have characteristic C-S stretching vibrations.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum can be particularly useful for analyzing the vibrations of the aromatic rings and the C-S bond of the thiophene moiety.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-H Stretch3200-3600 (broad)-
N-H Stretch (tautomer)3100-3300-
C=O Stretch (tautomer)1650-1700 (strong)1650-1700 (weak)
Aromatic C=C/C=N Stretch1400-16001400-1600
Thiophene C-S Stretch~600-800~600-800

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment and intermolecular interactions.

The "fingerprint region" of the IR and Raman spectra, typically below 1500 cm⁻¹, contains a complex pattern of bands that are unique to the molecule and can be used for identification purposes by comparing it to a known standard. nih.gov

Vibrational spectroscopy is a powerful tool for studying hydrogen bonding. The position and shape of the O-H stretching band in the IR spectrum can provide significant insight into the strength and nature of hydrogen bonds. nih.gov A broad and red-shifted O-H band suggests strong hydrogen bonding, which can occur intermolecularly between molecules or intramolecularly. mdpi.com In the solid state, these interactions play a crucial role in determining the crystal packing. The analysis of vibrational spectra, often supported by quantum chemical calculations, can help to elucidate the network of hydrogen bonds and other intermolecular forces that govern the supramolecular structure of this compound. nih.govscifiniti.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of this compound, offering conclusive evidence for its elemental composition and structural integrity.

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular mass of a compound, which allows for the determination of its elemental formula. For this compound, the calculated exact mass is a critical parameter for its unambiguous identification. The high-resolution mass spectrum of a derivative, 4-chloro-6-(thiophen-2-yl)pyrimidine, showed a calculated m/z of 210.0022 for C8H5ClN2S, with an observed m/z of 210.0020. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

ParameterValueReference
Compound4-chloro-6-(thiophen-2-yl)pyrimidine
FormulaC8H5ClN2S
Calculated m/z210.0022
Found m/z210.0020

The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that is characteristic of the compound's structure. When subjected to ionization in a mass spectrometer, this compound and its derivatives break apart in a predictable manner. The analysis of these fragment ions helps to piece together the molecular structure. For instance, in the ESI-MS spectrum of a related compound, the molecular ion peak [M+H]+ was observed at m/z 193. This corresponds to the protonated form of this compound, confirming its molecular weight.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound is characteristic of its chromophoric system, which includes the pyrimidine and thiophene rings.

The UV-Vis spectrum of this compound exhibits absorption bands that are characteristic of its conjugated system. The electronic transitions are typically of the π → π* type, arising from the promotion of electrons from bonding to anti-bonding molecular orbitals within the aromatic rings. In a study, the UV-Vis spectrum of a similar compound in ethanol (B145695) showed an absorption maximum (λmax) at 314 nm. This absorption is attributed to the electronic transitions within the conjugated system formed by the thiophene and pyrimidine rings.

The position and intensity of the absorption bands in the UV-Vis spectrum of this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. Changes in the solvent can affect the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima. This behavior can provide insights into the nature of the electronic transitions and the charge distribution in the molecule.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure of this compound.

Crystal structure analysis reveals that the molecule is not planar, with the thiophene and pyrimidine rings being twisted relative to each other. In the solid state, the molecules are interconnected by N—H···O hydrogen bonds, forming chains. These chains are further linked by C—H···O and C—H···N interactions, creating a three-dimensional network. The crystal structure of a related derivative, 2-(4-oxo-4,5-dihydro-6H-cyclopenta[d]pyrimidin-6-yl)thiophene-3-carbonitrile, also shows a non-planar conformation with the cyclopenta-pyrimidinone and thiophene ring systems being inclined to each other.

ParameterObservationReference
Molecular ConformationNon-planar, with twisted thiophene and pyrimidine rings.
Intermolecular InteractionsN—H···O hydrogen bonds forming chains.
Supramolecular StructureChains linked by C—H···O and C—H···N interactions to form a 3D network.

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Conformation

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, confirming the connectivity of the thiophene and pyrimidinol rings.

The primary data obtained from SC-XRD analysis includes:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them. This would reveal any structural distortions from idealized geometries.

Molecular Conformation: The analysis confirms the preferred spatial orientation of the molecule's constituent parts. For instance, it would determine if the molecule exists in the pyrimidin-4-ol tautomer or the more common pyrimidin-4(3H)-one tautomer in the solid state.

If a crystal structure were available, the data would typically be presented in a table similar to the one below.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only and does not represent real experimental data.)

Parameter Value
Chemical Formula C₁₀H₈N₂OS
Formula Weight 208.25
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5...
b (Å) 5.4...
c (Å) 19.1...
β (°) 95.3...
Volume (ų) 870...
Z 4

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, Pi-Stacking)

Beyond the structure of a single molecule, SC-XRD data reveals how multiple molecules arrange themselves in the crystal lattice. This "crystal packing" is governed by a network of non-covalent intermolecular interactions. For a molecule like this compound, key interactions would include:

Hydrogen Bonds: These are strong, directional interactions crucial for forming stable supramolecular structures. Given the presence of the hydroxyl (-OH) group and nitrogen atoms in the pyrimidine ring, strong N—H···N, O—H···N, or N—H···O hydrogen bonds would be expected to form, linking molecules into chains, dimers, or more complex networks.

Pi-Stacking (π-π Interactions): The aromatic thiophene and pyrimidine rings can interact through the stacking of their π-electron systems. These interactions are vital in the close packing of aromatic molecules. The analysis would determine the geometry of this stacking (e.g., parallel-displaced) and the centroid-to-centroid distances between the rings.

These interactions dictate the material's physical properties, such as melting point and solubility.

Table 2: Hypothetical Intermolecular Hydrogen Bond Geometry (Note: This table is for illustrative purposes only and does not represent real experimental data.)

D—H···A D-H (Å) H···A (Å) D···A (Å) ∠DHA (°)
N1—H1···N3 0.86 2.05 2.90 175

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions identified in a crystal structure. By mapping the electron distribution of a molecule within its crystalline environment, it provides a detailed picture of how neighboring molecules make contact.

Key outputs of this analysis include:

d_norm Surface: A surface mapped with a normalized contact distance (d_norm) highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum, signifying strong interactions.

2D Fingerprint Plots: These plots summarize all the intermolecular contacts on the Hirshfeld surface. By decomposing the plot, the percentage contribution of different types of interactions (e.g., H···H, O···H, C···H, etc.) to the total crystal packing can be quantified. This provides a clear, quantitative measure of the relative importance of each type of bond in holding the crystal together. For a thiophene-containing compound, contacts involving the sulfur atom (S···H, S···C) would also be quantified.

This analysis allows for a deeper understanding of the forces that govern the supramolecular architecture.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table is for illustrative purposes only and does not represent real experimental data.)

Interaction Type Contribution (%)
H···H 45.0
O···H / H···O 25.5
C···H / H···C 15.2
N···H / H···N 8.5
S···H / H···S 3.1
C···C 1.5

Investigation of Molecular Interactions and Potential Biological Target Engagement for 6 Thiophen 2 Yl Pyrimidin 4 Ol Analogues Excluding Clinical Data

In Vitro Biochemical Assays for Enzyme Inhibition and Receptor Binding (Methodological Focus)

The initial characterization of pyrimidine-thiophene analogues relies heavily on in vitro biochemical assays conducted in cell-free environments. These assays are fundamental to determining the specific molecular targets of a compound and quantifying its potency. The focus is on the methodological approaches used to establish and validate these interactions.

The development of robust assays is the first step in identifying and characterizing the activity of compounds that interact with pyrimidine-binding proteins. A common methodological approach involves the creation of reporter gene systems. For instance, reporter plasmids can be engineered where a gene for an easily measurable protein, like chloramphenicol (B1208) acetyltransferase (CAT) or green fluorescent protein (GFP), is placed under the control of regulatory elements that are influenced by pyrimidine-binding proteins. nih.gov These reporter cell lines can then be used in high-throughput screening to identify compounds that modulate the reporter's expression, indicating an interaction with the targeted pathway. nih.gov

To validate the role of a specific pyrimidine-binding protein, such as the Polypyrimidine Tract-Binding Protein (PTB), techniques like RNA interference (RNAi) are employed. nih.gov By specifically "knocking down" the expression of the protein, researchers can observe the effect on a particular biological process, such as viral gene expression. nih.gov If a compound's effect is mimicked by or dependent on the knockdown of the protein, it provides strong evidence that the protein is a relevant target. nih.govmdpi.com PTB itself is a widely studied RNA-binding protein that shuttles between the nucleus and cytoplasm, participating in various post-transcriptional events by binding to pyrimidine-rich sequences in RNA. mdpi.com

Once a potential interaction is identified, kinetic and equilibrium binding studies are performed to quantify the affinity and mechanism of the interaction in controlled, cell-free systems.

Kinetic Studies: These assays measure the rate of a biological process over time. A primary example is the cell-free tubulin polymerization assay. The rate of microtubule formation from tubulin protein is monitored, and the introduction of an inhibitor, such as a pyrimidine (B1678525) derivative, allows for the quantification of its inhibitory effect (IC₅₀ value). acs.orgacs.org Similarly, enzyme inhibition assays are crucial. The activity of enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenase (LOX) is measured by monitoring the conversion of a substrate to a product. rsc.orgmdpi.commdpi.com The potency of thiophene-pyrimidine analogues as inhibitors is determined by measuring the reduction in enzyme activity at various compound concentrations. rsc.orgmdpi.com

Equilibrium Binding Studies: These studies measure the binding affinity of a compound to its target once the system has reached equilibrium. A common technique for studying the interaction between small molecules and macromolecules like DNA is UV-absorption spectroscopy. chimicatechnoacta.ru By monitoring the changes in the absorption spectrum of a pyrimidine-thiophene derivative upon titration with calf thymus DNA (CT DNA), researchers can determine the mode of binding (e.g., intercalation or groove binding) and calculate the intrinsic binding constant (Kb), which is a measure of binding affinity. chimicatechnoacta.ru

Mechanistic Studies of Molecular Action (Excluding Phenotypic Outcomes in Organisms)

Following the identification of a target, mechanistic studies delve into the molecular consequences of the compound-target interaction, elucidating the pathways affected and the basis for the observed in vitro activities.

Analogues of 6-(thiophen-2-yl)pyrimidin-4-ol have been shown to interfere with critical cellular pathways primarily through two mechanisms: DNA interaction and enzyme modulation.

DNA Synthesis Interference: Certain thiophene-containing derivatives are designed to interact directly with DNA or with enzymes that maintain DNA topology. For example, specific dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridine derivatives have been identified as non-intercalative DNA-binding agents that act as catalytic inhibitors of topoisomerase II. nih.gov This disrupts the process of DNA replication and repair without stabilizing the enzyme-DNA complex, a mechanism distinct from many conventional chemotherapy agents. nih.gov Other pyrimidine-thiophene compounds have been shown to bind to DNA through electrostatic or groove-binding interactions, which can also interfere with DNA-dependent processes. chimicatechnoacta.ru

Enzyme Modulation: A predominant mechanism of action for this class of compounds is the modulation of enzyme activity, particularly protein kinases, which are crucial regulators of cell signaling. Thienopyrimidine scaffolds are recognized as bio-isosteres of purines and have been successfully developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), FMS-like tyrosine kinase 3 (FLT3), and RET tyrosine kinase. nih.govarabjchem.orgfrontiersin.org Other modulated enzyme targets include cyclooxygenase (COX), lipoxygenase (LOX), and tRNA (Guanine37-N¹)-methyltransferase (TrmD), linking these compounds to anti-inflammatory and antimicrobial activities, respectively. mdpi.compensoft.net

Molecular Target Compound Class / Derivative Observed Effect
Topoisomerase IIDihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridinesCatalytic inhibition via non-intercalative DNA binding nih.gov
Protein Kinases (EGFR, FLT3, RET, PfGSK3/PfPK6)Thieno[2,3-d]pyrimidinesInhibition of kinase activity nih.govarabjchem.orgfrontiersin.orgacs.org
TubulinPyrimidine dihydroquinoxalinonesInhibition of polymerization by binding to the colchicine (B1669291) site acs.org
Cyclooxygenase (COX-1/COX-2)Pyrimidine-pyridine hybrids, Thiophene-pyrazole hybridsInhibition of prostaglandin (B15479496) production rsc.orgmdpi.com
tRNA (Guanine37-N¹)-methyltransferase (TrmD)N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesPutative inhibition leading to antibacterial activity pensoft.net
DNA Gyrase BPyrazolo[1,5-a]pyrimidinesPutative inhibition leading to antibacterial activity researchgate.net

The specific molecular interactions described above give rise to a range of measurable in vitro biological activities.

Antimicrobial Activity: The molecular basis for the antimicrobial effects of some pyrimidine-thiophene analogues is proposed to be the inhibition of essential bacterial enzymes. Molecular docking studies suggest that these compounds can bind to the active site of enzymes like tRNA (Guanine37-N¹)-methyltransferase (TrmD) or DNA gyrase B. pensoft.netresearchgate.net Inhibition of these enzymes disrupts vital processes such as protein synthesis and DNA replication, leading to bacterial death.

Antiproliferative Activity: The antiproliferative effects observed in cancer cell lines stem from several molecular mechanisms. The inhibition of protein kinases disrupts signaling cascades that promote uncontrolled cell growth. nih.govfrontiersin.org Furthermore, these compounds can trigger programmed cell death (apoptosis) and arrest the cell cycle, often at the G1 or G2/M phase. acs.orgnih.govarabjchem.org For example, inhibiting tubulin polymerization prevents the formation of the mitotic spindle, a critical structure for cell division, leading to cell cycle arrest and apoptosis. acs.org The ability of some thienopyrimidines to induce autophagy is another mechanism contributing to their anticancer potential. nih.gov

In Vitro Activity Proposed Molecular Mechanism Compound/Derivative Class
AntimicrobialInhibition of tRNA methyltransferase (TrmD) or DNA gyrase B pensoft.netresearchgate.netThieno[2,3-d]pyrimidines, Pyrazolopyrimidines
AntioxidantFree radical scavenging (hydrogen/electron donation), Inhibition of lipid peroxidation mdpi.comijpsonline.comresearchgate.netPyrimidine derivatives, Thienopyrimidines
AntiproliferativeInhibition of protein kinases (e.g., EGFR, FLT3), Induction of apoptosis and autophagy, Cell cycle arrest, Inhibition of tubulin polymerization acs.orgnih.govnih.govarabjchem.orgfrontiersin.orgThieno[2,3-d]pyrimidines, Pyrimidine-thiophene conjugates

Structure-Activity Relationship (SAR) Studies of Pyrimidine-Thiophene Systems (Methodological Focus)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. The methodology is iterative, involving chemical synthesis, biological testing, and often computational analysis.

The fundamental approach involves the synthesis of a library of analogues based on a lead scaffold, such as the pyrimidine-thiophene core. nih.govresearchgate.net In these libraries, specific regions of the molecule are systematically altered. For example, different substituents may be introduced at various positions on the pyrimidine or thiophene (B33073) rings to probe their effect on activity. rsc.orgacs.orgresearchgate.net Another common strategy is to modify the nature and length of a linker connecting the core scaffold to another chemical moiety, which can affect the molecule's conformation and ability to bind to its target. researchgate.netnih.gov

Each newly synthesized compound is then evaluated in a panel of biological assays to measure how the structural change has impacted its potency and selectivity. nih.govresearchgate.net The results of these assays provide data points that, when analyzed together, reveal trends. For instance, an SAR study might reveal that adding a halogen atom at a specific position consistently increases activity, while adding a bulky group at another position decreases it. frontiersin.org

Computational chemistry plays a vital role in modern SAR studies. Molecular docking is used to generate hypotheses about how different analogues bind to the active site of a target protein. nih.govchimicatechnoacta.ruacs.org These models can explain observed SAR; for example, a more active compound might be shown to form an additional hydrogen bond with a key amino acid residue. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical model that correlates structural descriptors of the compounds with their biological activity. nih.govmdpi.com These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov

SAR Methodology Description Example Application
Systematic Analogue Synthesis Creating a series of compounds where parts of the lead structure are methodically changed (e.g., ring substituents, linkers). nih.govresearchgate.netInvestigating the effect of C-5 substitution on the pyrimidine ring to modulate COX-2 inhibition. rsc.org
Biological Evaluation Testing the synthesized analogues in a consistent set of in vitro assays (e.g., enzyme inhibition, antiproliferative assays) to quantify activity.Comparing the IC₅₀ values of a series of thieno[2,3-d]pyrimidine (B153573) analogues against FLT3 kinase. nih.gov
Molecular Docking Using computer simulations to predict and visualize the binding mode of different analogues within the target's active site. nih.govchimicatechnoacta.ruRationalizing why replacing a phenyl group with a thiophene group alters binding affinity to a kinase. nih.gov
QSAR Modeling Developing a statistical model that quantitatively links the structural features of compounds to their biological activity to predict the potency of new designs. nih.govmdpi.comUsing a 3D-QSAR model to guide the design of novel topoisomerase II inhibitors with enhanced specificity. nih.gov

Rational Design of Analogues Based on Computational Predictions

The development of novel analogues of this compound is increasingly guided by rational design principles, which leverage computational power to predict molecular interactions and biological activity before undertaking complex chemical synthesis. This in-silico approach enhances the efficiency of drug discovery by focusing resources on compounds with the highest probability of success.

Computational strategies such as pharmacophore mapping and three-dimensional quantitative structure-activity relationship (3D-QSAR) are employed to identify the key structural features required for biological activity. mdpi.comtandfonline.com For instance, a pharmacophore model can be generated based on a set of known active molecules, highlighting the essential hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions necessary for binding to a specific target. mdpi.com This model then serves as a template for designing new analogues. In the design of pyrazolo[3,4-d]pyrimidine derivatives, a pharmacophore hypothesis was used to screen the ZINC database for novel potential inhibitors of the TRAP1 kinase. mdpi.com

Molecular docking is another critical tool, used to predict the binding conformation and affinity of a designed analogue within the active site of a target protein. nih.govrsc.org Researchers can design analogues of a lead compound, such as a thieno[2,3-d]pyrimidine, and then perform molecular docking studies against a potential target like human glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). nih.gov These studies provide insights into binding modes and energies, allowing for the pre-selection of candidates for synthesis. For example, modeling studies of 6-substituted thieno[2,3-d]pyrimidine analogues helped in rationalizing the design of compounds with modified side-chains to optimize interactions within the enzyme's active site. nih.gov

A hybrid strategy has also been proposed, incorporating pharmacophores from different classes of inhibitors to create polypharmacological agents that can act on multiple targets. nih.gov This approach was used to design inhibitors of both BET proteins and kinases by elaborating the core structure of 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one, demonstrating that rational design can produce potent dual inhibitors. nih.gov

Synthetic Modification and Evaluation of SAR on a Molecular Level

Following computational design, synthetic chemistry is employed to create the proposed analogues. The evaluation of these new compounds leads to the establishment of Structure-Activity Relationships (SAR), which describe how specific changes in a molecule's structure affect its biological activity.

The synthesis of thiophene-pyrimidine derivatives often begins with precursor molecules like chalcones, which are formed by the Claisen-Schmidt condensation of substituted acetophenones and thiophene-2-carbaldehyde (B41791). pnrjournal.comresearchgate.net These chalcones are then cyclized with reagents like urea (B33335), thiourea (B124793), or guanidine (B92328) to form the core pyrimidine ring. pnrjournal.commdpi.combrieflands.com Further modifications can be made to this core structure. For example, in the synthesis of thieno[2,3-d]pyrimidine analogues, a key 4-chloro intermediate can be reacted with various amines (like piperidines or piperazines) to introduce diverse substituents at the 4-position, allowing for a systematic exploration of the SAR. nih.gov

SAR studies on thieno[2,3-d]pyrimidine and related scaffolds have yielded valuable insights:

Substitution at the 6-position: In a series of 6-substituted thieno[2,3-d]pyrimidine analogues designed as inhibitors of GARFTase and AICARFTase, modifications to the aromatic side-chain, including the replacement of a phenyl ring with various thiophene or furan (B31954) isomers, significantly impacted their inhibitory activity and cellular uptake. nih.gov

Substitution on the Pyrimidine Ring: For 2-(4-methylsulfonylphenyl)pyrimidine derivatives targeting cyclooxygenase-2 (COX-2), the nature of the substituent at the 6-position was critical for potency. nih.gov Electron-donating groups like methoxy (B1213986) (OMe), ethoxy (OEt), and fluoroethoxy (OCH2CH2F) resulted in high inhibitory potency. nih.gov In contrast, introducing chlorine and other small fragments to a thiopyrimidine core was found to decrease anti-inflammatory activity in another study. rsc.org

The data below, derived from a study on COX-2 inhibitors, illustrates the impact of substitution on the pyrimidine ring on inhibitory potency. nih.gov

CompoundR¹ Substituent at Position 6Inhibitory Potency (IC₅₀ in nM) for COX-2
17 OMe1 - 5
18 OEt1 - 5
19 SEt1 - 5
20 OCH₂CH₂F1 - 5
21 SMe1 - 5
27 OCH₂F1 - 5
25 Cl3 - 4
29 F3 - 4

This systematic modification and subsequent biological evaluation are fundamental to optimizing lead compounds, improving their potency, selectivity, and pharmacokinetic properties on a molecular level. nih.govgsconlinepress.com

Chemoinformatic and Virtual Screening Applications for Target Identification

Chemoinformatics and virtual screening are powerful computational techniques used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, or conversely, to identify potential biological targets for a given molecule like this compound. growingscience.com

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules (ligands) that bind to the target of interest. The principle is that molecules with similar structures or properties are likely to have similar biological activities. acs.org LBVS does not require the 3D structure of the biological target. nih.gov Techniques include 2D and 3D similarity searching, where a database is searched for molecules that are structurally similar to a known active compound. nih.gov Another approach is pharmacophore modeling, where a 3D arrangement of essential chemical features responsible for a molecule's activity is used as a query to find matching compounds in a database. researchgate.net

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the biological target, which is typically determined by X-ray crystallography or NMR spectroscopy. The primary method used in SBVS is molecular docking. nih.gov In this process, computational algorithms predict the preferred orientation and conformation of a ligand when bound to the target's binding site. rsc.org The results are then scored based on factors like binding energy, which estimates the affinity between the ligand and the target. nih.govsci-hub.se SBVS is widely used to screen vast compound libraries against a specific target to find potential hits. mdpi.comchemoprev.org For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives were screened against the human thymidylate synthase protein to identify potential inhibitors. nih.gov

The table below summarizes the key differences between the two methodologies.

FeatureLigand-Based Virtual Screening (LBVS)Structure-Based Virtual Screening (SBVS)
Primary Requirement A set of known active ligands.3D structure of the biological target.
Underlying Principle Similar molecules have similar biological activities ("similarity principle").Complementarity of shape and chemistry between the ligand and the target's binding site.
Common Methods 2D/3D Similarity Searching, Pharmacophore Modeling, QSAR.Molecular Docking, Pharmacophore Mapping. nih.gov
Advantage Useful when the target structure is unknown.Provides detailed insight into the binding mode and molecular interactions.
Limitation Limited to finding molecules similar to known actives; may miss novel scaffolds.Requires a high-resolution target structure; protein flexibility can be a challenge. nih.gov

Prioritization of Potential Biological Targets for Further Investigation

Both ligand- and structure-based screening can generate a large number of potential hits or targets, which must be filtered and prioritized for further experimental validation. This prioritization is a multi-step process.

Initially, hits from virtual screening are ranked based on a scoring function. In SBVS, this is typically the docking score or the calculated binding free energy, with lower energy values suggesting stronger binding. nih.govsci-hub.se The docked poses are then visually inspected to analyze the specific molecular interactions between the ligand and the target. Key interactions, such as hydrogen bonds and hydrophobic contacts with critical amino acid residues in the active site, are considered strong indicators of true binding. tandfonline.comnih.gov For instance, in a study of pyrido[2,3-d]pyrimidine derivatives, ligands that interacted with the catalytic amino acid Cys195 were prioritized as potential anticancer agents. nih.gov

Beyond binding affinity, computational filters for drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are often applied. mdpi.compnrjournal.com Properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors/acceptors are assessed, often using rules like Lipinski's Rule of Five. mdpi.com Web-based tools like SwissADME can predict a compound's pharmacokinetic profile and potential toxicity, helping to eliminate candidates that are unlikely to become viable drugs. pnrjournal.comsci-hub.se

Finally, the biological relevance of the potential targets is considered. Targets that are known to be involved in the pathology of a specific disease are given higher priority. The convergence of strong binding affinity, favorable ADMET properties, and biological relevance helps researchers select a manageable number of the most promising candidates for synthesis and biological evaluation. sci-hub.semdpi.com

Applications of 6 Thiophen 2 Yl Pyrimidin 4 Ol and Its Derivatives in Materials Science and Functional Molecules

Optoelectronic and Photophysical Properties

The combination of pyrimidine (B1678525) and thiophene (B33073) units creates a donor-π-acceptor (D-π-A) type structure, which is fundamental to many organic electronic materials. The electron-accepting nature of the pyrimidine core and the electron-donating character of the thiophene ring facilitate intramolecular charge transfer (ICT), a key process for tuning the optical and electronic properties of molecules.

Derivatives based on the pyrimidine-thiophene scaffold are recognized as important organic luminogens. Their emission characteristics are highly dependent on the molecular structure, substitution patterns, and the surrounding environment. A key feature of these chromophores is their potential to exhibit dual-state emission, showing strong fluorescence in both solution and solid states, which is a highly desirable property for practical applications. researchgate.net

Research into pyrimidine-thiophene derivatives has shown that their fluorescence quantum yields (Φfl) are strongly influenced by the number and connectivity of the thiophene units. For instance, dyad comonomers composed of bithiophene linked to a pyrimidine acceptor exhibit significant fluorescence with quantum yields of 0.3 or higher. In contrast, derivatives with a single thiophene often display suppressed fluorescence due to efficient intersystem crossing (ISC) to the triplet state, a phenomenon confirmed by both time-resolved and steady-state measurements. cdnsciencepub.com This efficient ISC in single-thiophene systems points towards their potential use in applications that harness triplet excitons.

The photophysical properties can be finely tuned through molecular engineering. For example, attaching different chromophores like carbazole (B46965) or triphenylamine (B166846) to a pyrimidine-thiophene core can create luminogens with strong emission in various states (solution, solid, and aggregated), with reported fluorescence quantum yields as high as 0.75 in solution and 0.25 in the solid state. researchgate.net The photophysical behavior of these D-π-A thiophene-based systems is also sensitive to solvent polarity, often exhibiting large Stokes shifts and a red shift in fluorescence emission in more polar solvents, indicative of a significant change in dipole moment upon excitation. rsc.orgnih.gov

Table 1: Photophysical Data of Selected Pyrimidine-Thiophene Derivatives

Compound TypeAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_fl)Key Features & Reference
Bithiophene-Pyrimidine Dyad--≥ 0.3Highly fluorescent due to extended π-conjugation. cdnsciencepub.com
Monothiophene-Pyrimidine Dyad--~0 (high Φ_ISC ≥ 0.8)Suppressed fluorescence due to efficient intersystem crossing. cdnsciencepub.com
SNS-TPE (Tetraphenylethylene derivative)--0.75 (in solution)Exhibits strong dual-state emission. researchgate.net
Thieno[3,4-d]pyrimidine Nucleoside304412 (in water)0.48Emission is sensitive to microenvironment and solvent polarity. nih.gov
DMB-TT-TPA (Thienothiophene Emitter)4115200.86 (in solution), 0.41 (solid)Donor-π-acceptor structure with a large Stokes shift. beilstein-archives.org

The electron-deficient nature of the pyrimidine ring makes it an excellent building block for materials used in organic light-emitting diodes (OLEDs). spiedigitallibrary.orgresearchgate.net Pyrimidine derivatives are incorporated into various components of OLEDs, including as fluorescent emitters, phosphorescent emitters, bipolar host materials, and electron-transporting materials. spiedigitallibrary.orgresearchgate.net

Thiophene-based emitters, particularly those with a D-π-A structure, have been successfully fabricated into OLED devices. For example, a push-pull compound featuring a thieno[3,2-b]thiophene (B52689) linker between a triphenylamine donor and a dimesitylboron acceptor was used as an emitter in a solution-processed OLED. This device demonstrated a high external quantum efficiency (EQE) of 4.61%. beilstein-archives.org More advanced multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters that incorporate a thiophene core have achieved even greater success, with reported EQEs up to 34.6% and narrowband green emission, which is critical for high-resolution displays. rsc.org

In the realm of organic photovoltaics (OPV), the D-π-A architecture of pyrimidine-thiophene derivatives is also advantageous. These molecules can be designed to have appropriate energy levels (HOMO and LUMO) for efficient charge separation at the donor-acceptor interface of a solar cell. The broad absorption and tunable electronic properties make them promising candidates for light-harvesting materials in OPVs. researchgate.net

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The presence of multiple nitrogen heteroatoms in the pyrimidine ring and the sulfur atom in the thiophene ring makes 6-(thiophen-2-yl)pyrimidin-4-ol and its derivatives attractive candidates for use as ligands in coordination chemistry.

The this compound scaffold offers multiple potential coordination sites for metal ions. The nitrogen atoms of the pyrimidine ring can act as Lewis bases to bind to metal centers. The pyrimidinol can exist in a tautomeric keto form (pyrimidinone), where the carbonyl oxygen and an adjacent ring nitrogen can form a stable chelate ring with a metal ion. Furthermore, the sulfur atom of the thiophene ring, being a soft donor, could potentially coordinate to soft metal ions. This multifunctional nature allows for the design of ligands that can form mononuclear complexes or act as linkers to build extended structures like metal-organic frameworks (MOFs). mdpi.comnih.govnih.gov

The design of MOFs relies on the selection of appropriate metal ions and organic linkers to create porous, crystalline materials. mdpi.comnih.gov Pyrimidine-based ligands, such as pyrimidine-4,6-dicarboxylate, have been successfully used to construct highly luminescent and topologically novel MOFs. mdpi.comresearchgate.netugr.es Similarly, thiophene-functionalized linkers are employed to build MOFs with applications in luminescence sensing and catalysis. mdpi.comacs.org The combination of these two moieties in a single linker like this compound provides a pathway to new functional MOF materials.

While specific metal complexes of this compound are not extensively documented in the reviewed literature, general synthesis methods for related compounds are well-established. Mononuclear complexes are typically prepared by reacting the ligand with a metal salt (e.g., metal chlorides or nitrates) in a suitable solvent such as ethanol (B145695), often under reflux. nih.govcu.edu.eg

The synthesis of MOFs is commonly achieved through solvothermal or hydrothermal methods, where the organic linker and a metal salt are heated in a solvent (like DMF or water) in a sealed vessel. mdpi.comgoogle.com Solvent-free mechanochemical methods are also employed, offering a more environmentally friendly route. mdpi.comugr.es

Characterization of the resulting complexes and MOFs involves a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for structural elucidation. nih.govmdpi.com Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk material. Infrared (IR) spectroscopy helps to confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of functional groups like C=N and C=O. cu.edu.egresearchgate.net Thermal stability is assessed using thermogravimetric analysis (TGA). mdpi.com

Chemical Sensors and Probes

The inherent fluorescence of the pyrimidine-thiophene scaffold and its ability to coordinate with metal ions make it an excellent platform for developing fluorescent chemosensors. nih.gov These sensors operate through mechanisms like chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ), where the binding of an analyte causes a "turn-on" or "turn-off" of the fluorescence signal. nih.gov

Derivatives of thienopyrimidine have been engineered into highly sensitive and selective fluorescent probes. A Schiff base derived from a hydrazine-substituted thienopyrimidine was developed as a multifunctional sensor capable of detecting Cu²⁺ and Fe³⁺ ions in different solvent systems with very low detection limits (31.1 nM for Cu²⁺ and 124 nM for Fe³⁺). nih.gov This sensor worked via fluorescence quenching upon metal ion binding. The system could also be used for the subsequent detection of pyrophosphate (PPi), which recovered the fluorescence by sequestering the Fe³⁺. nih.gov

Other pyrimidine-based chemosensors have demonstrated the ability to sequentially detect copper and cyanide ions. nih.gov The sensor exhibits a distinct color change and fluorescence quenching upon binding Cu²⁺. The subsequent addition of cyanide restores the sensor's original state by forming a more stable copper-cyanide complex, allowing for the detection of CN⁻. nih.gov Thiophene-based fluorescent sensors have also been developed for a wide array of other ions, including Zn²⁺, In³⁺, and Cr³⁺, and have been successfully applied for imaging in living cells and zebrafish, highlighting their practical utility in biological systems. mdpi.comresearchgate.net The design strategy often involves combining the thiophene-pyrimidine core with other functional groups like salicylaldehyde (B1680747) to create specific binding pockets for target analytes. mdpi.comresearchgate.net

Design of Chemo- and Biosensors based on Pyrimidine-Thiophene Scaffolds

The design of chemo- and biosensors leveraging the pyrimidine-thiophene framework is an expanding area of research. These sensors are engineered to detect a variety of analytes, including metal ions, with high sensitivity and selectivity. The core principle behind their design often involves the strategic functionalization of the pyrimidine-thiophene backbone with specific recognition sites and signaling units.

The nitrogen atoms within the pyrimidine ring and the sulfur atom of the thiophene ring can act as coordination sites for metal ions. nih.gov The design often incorporates additional chelating groups, such as hydroxyl, amino, or Schiff bases, to enhance the binding affinity and selectivity for a target analyte. nih.govmdpi.com The thiophene moiety, a well-known fluorophore, is frequently employed as a fluorescence signaling component in these sensor systems. nih.govmdpi.com

Sensing Mechanisms and Performance Characterization

The sensing mechanism of pyrimidine-thiophene based sensors is typically rooted in photophysical processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). nih.gov Upon coordination with a metal ion, the electronic properties of the molecule are altered, leading to a detectable change in its absorption or emission spectrum.

For example, in a CHEF-based sensor, the binding of a metal ion to the sensor molecule can restrict the rotation of single bonds and suppress non-radiative decay pathways, resulting in a significant enhancement of the fluorescence quantum yield. nih.gov This leads to a "turn-on" fluorescent response. The stoichiometry of the sensor-analyte complex is a key parameter in understanding the binding mechanism and is often determined using methods like Job's plot analysis. nih.govnih.gov

The performance of these sensors is evaluated based on several key metrics:

Selectivity: The ability to detect a specific analyte in the presence of other potentially interfering species.

Sensitivity: The magnitude of the response for a given concentration of the analyte, often quantified by the limit of detection (LOD).

Response Time: The time required for the sensor to reach a stable signal after the addition of the analyte.

pH Range: The range of pH values over which the sensor can operate effectively.

The following table summarizes the performance characteristics of some representative chemosensors based on thiophene and pyrimidine scaffolds.

Sensor/ScaffoldAnalyte(s)Sensing MechanismDetection LimitStoichiometry (Sensor:Analyte)Reference
Thiophene-based Schiff base (TS)Al³⁺, Zn²⁺Colorimetric, Chelation-Enhanced Fluorescence (CHEF)3.7 x 10⁻⁹ M (Al³⁺), 3.0 x 10⁻⁸ M (Zn²⁺)1:1 nih.gov
Thiophene appended pyrazolineAl³⁺'Turn-off' fluorescenceNot specified1:1 nih.gov
5-(Thiophen-2-yl)oxazole derivativeIn³⁺, Cr³⁺'Off-on-off' fluorescenceNot specified1:2 researchgate.net
Dipyrromethene-based sensorZn²⁺'Off-on' fluorescence3.3 x 10⁻⁹ MNot specified researchgate.net
3-Aminothiophene-2-carboxamide derivative (DHADC)Zn²⁺, CN⁻'Turn-on' fluorescenceNot specifiedNot specified mdpi.com

Polymer Chemistry and Advanced Functional Materials

The this compound moiety and its derivatives are also promising candidates for the development of advanced functional materials, particularly in the field of polymer chemistry. The presence of both electron-donating (thiophene) and electron-accepting (pyrimidine) units within the same molecule makes them suitable as monomers for creating donor-acceptor (D-A) conjugated polymers. acs.org

These D-A polymers often exhibit interesting optoelectronic properties, such as low band gaps, which are desirable for applications in organic electronics. The synthesis of such polymers can be achieved through various polymerization techniques, including electropolymerization and cross-coupling reactions like Suzuki and Stille couplings. acs.orgtu-dresden.denih.gov

The properties of the resulting polymers can be tuned by modifying the chemical structure of the monomer. For instance, the introduction of different substituents on the pyrimidine or thiophene rings can alter the polymer's solubility, processability, and electronic characteristics. Thiophene-based copolymers have been investigated for their potential use as hole transport layers in organic solar cells and as active materials in organic thin-film transistors. tu-dresden.deresearchgate.net Furthermore, the incorporation of thiophene units into polymer backbones has been shown to yield materials with high adsorption properties, suitable for applications such as the removal of organic dyes from water. figshare.com

The development of copolymers containing thiophene and pyrimidine units allows for the creation of materials with tailored properties. For example, segmented comonomers have been prepared to form hybrid copolymers with distinct spectroscopic and electrochemical characteristics. acs.org The ability to control the polymer architecture and electronic properties through monomer design opens up possibilities for their use in a wide range of applications, from organic light-emitting diodes (OLEDs) to biosensors. researchgate.net

Future Research Directions and Challenges for 6 Thiophen 2 Yl Pyrimidin 4 Ol

Development of More Efficient and Sustainable Synthetic Pathways

The synthesis of thiophene-bearing pyrimidines often involves multi-step procedures, such as the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization with urea (B33335) or related reagents. pnrjournal.com While effective, these traditional methods can present challenges related to yield, purification, and waste generation.

Future research must focus on developing more efficient and sustainable synthetic routes. Key areas for investigation include:

One-Pot, Multi-Component Reactions: Designing one-pot syntheses that combine starting materials like thiophene-2-carbaldehyde (B41791), a ketone, and a urea equivalent in a single step would significantly improve efficiency. rsc.orgrsc.org Such approaches reduce the need for isolating intermediates, saving time, solvents, and resources.

Green Chemistry Approaches: The implementation of green chemistry principles is crucial. This includes the use of environmentally benign solvents (e.g., water or ethanol), solvent-free reaction conditions, and energy-efficient methods like microwave or ultrasound irradiation. nih.govresearchgate.net

Advanced Catalysis: Exploring novel catalysts, such as nanocatalysts (e.g., magnetic nanoparticle-supported catalysts), can lead to higher yields, reduced reaction times, and easier catalyst recovery and reuse. rsc.org Copper-catalyzed cyclization of ketones with nitriles also represents a promising avenue for creating substituted pyrimidines. rsc.org

A significant challenge lies in optimizing these modern synthetic strategies to tolerate a wide range of functional groups, thereby expanding the library of accessible derivatives while maintaining high yields and sustainability.

Deeper Exploration of Tautomeric Effects on Reactivity and Properties

6-(Thiophen-2-yl)pyrimidin-4-ol can exist in a dynamic equilibrium between its enol (-ol) and keto (-one) forms, a phenomenon known as keto-enol tautomerism. researchgate.netsigmaaldrich.com The IUPAC name, 2-(2-thienyl)-4(3H)-pyrimidinone, reflects the prevalence of the keto form. sigmaaldrich.com This tautomerism is fundamental to the molecule's chemical behavior, as the two forms possess different properties regarding aromaticity, hydrogen bonding capability, and reactivity.

Future research should aim for a deeper understanding and control of this equilibrium.

Solvent and Environmental Effects: Systematic studies are needed to quantify how solvent polarity, temperature, and pH influence the keto-enol ratio. researchgate.net It is known that polar aprotic solvents can favor the keto form, while non-polar solvents may shift the equilibrium toward the enol form. researchgate.net

Spectroscopic and Crystallographic Analysis: Advanced spectroscopic techniques (e.g., variable-temperature NMR) and single-crystal X-ray diffraction can provide definitive evidence of the dominant tautomer in different states. researchgate.netnih.gov For instance, the presence of distinct signals for ketonic and enolic carbons in ¹³C-NMR spectra confirms the existence of both tautomers in solution. researchgate.netnih.gov

Controlled Tautomerization: A major challenge is to develop methods to "lock" the molecule into a single, desired tautomeric form. This could be achieved through rational molecular design, such as introducing specific substituents that stabilize one form over the other through steric or electronic effects, providing a powerful tool to fine-tune the compound's properties for specific applications. nih.gov

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of heterocyclic compounds. nih.govsemanticscholar.orgbohrium.com For this compound, integrating these methods more deeply into research workflows is a key future direction.

Predictive Property Modeling: DFT calculations can be used to model the molecule's geometric structure, electronic properties (such as HOMO and LUMO energy levels), and spectroscopic signatures (IR, NMR). nih.govresearchgate.net This allows for the prediction of chemical reactivity, with parameters like the HOMO-LUMO energy gap indicating kinetic stability. semanticscholar.org

Reaction Mechanism Elucidation: Computational modeling can map out potential energy surfaces for synthetic reactions, helping to understand reaction mechanisms and optimize conditions for higher yields.

Structure-Property Relationships: By calculating parameters such as the electrophilicity index, chemical hardness, and molecular electrostatic potential (MEP), researchers can build robust quantitative structure-activity relationship (QSAR) models. nih.govsemanticscholar.orgicm.edu.pl These models can accelerate the discovery of derivatives with desired electronic or chemical biology properties.

The primary challenge is to enhance the accuracy of these computational models by selecting appropriate functionals and basis sets that correlate strongly with experimental results. bohrium.com Bridging the gap between gas-phase or implicit solvent calculations and the complex reality of condensed-phase and biological environments remains an active area of development.

Expanding the Scope of Materials Science Applications

The combination of an electron-donating thiophene (B33073) unit and an electron-accepting pyrimidine (B1678525) unit makes this compound a compelling candidate for applications in materials science, particularly organic electronics. researchgate.netcdnsciencepub.com Thiophene-based materials are valued for their semiconducting properties, while pyrimidine is known for its high electron-accepting ability. spiedigitallibrary.org

Future research should focus on harnessing this donor-acceptor (D-A) architecture:

Organic Semiconductors: The compound could serve as a fundamental building block for π-conjugated polymers and small molecules used in Organic Field-Effect Transistors (OFETs). researchgate.netcdnsciencepub.com The challenge is to tune the HOMO-LUMO energy gap to achieve desired charge transport characteristics.

Emissive Materials: Pyrimidine derivatives are incorporated into fluorescent and phosphorescent emitters for Organic Light-Emitting Devices (OLEDs). spiedigitallibrary.org Research could explore the photophysical properties of polymers or metal complexes derived from this compound.

Sensors and Devices: The nitrogen atoms in the pyrimidine ring can coordinate with metals, opening possibilities for creating chemosensors or electrochromic devices. cdnsciencepub.comcognizancejournal.com

A key challenge will be to synthesize polymers and materials from this building block that possess not only the desired electronic properties but also the required processability, stability, and film-forming characteristics for device fabrication. researchgate.net

Identification of Novel Molecular Interactions and Mechanisms in Chemical Biology (Excluding Clinical Studies)

Beyond any potential therapeutic relevance, this compound and its analogs serve as valuable tools for fundamental chemical biology. Their rigid, well-defined structure makes them excellent molecular probes for investigating biological systems.

Future research in this non-clinical domain should focus on:

Enzyme-Ligand Interaction Studies: The compound can be used as a scaffold to understand how thiophene and pyrimidine moieties interact with protein active sites. Molecular docking studies have shown that similar pyrimidine derivatives can bind to enzymes like cyclooxygenases (COX) and glycogen (B147801) synthase kinase-3β (GSK-3β). pnrjournal.comsemanticscholar.orgresearchgate.net

Probing Molecular Recognition: By systematically modifying the structure and observing the effects on binding affinity to specific proteins, researchers can map out key molecular interactions (e.g., hydrogen bonds, π-stacking) that govern recognition events. X-ray crystallography of ligand-protein complexes would provide invaluable atomic-level insights. nih.gov

Development of Chemical Probes: Functionalized derivatives could be developed as probes for bioimaging or as selective inhibitors for studying enzyme function and cellular pathways in a basic research context. researchgate.netnih.gov

The central challenge is to achieve high selectivity for a single biological target to ensure that the observed effects can be unambiguously attributed to the interaction being studied. This requires a careful design and synthesis process, guided by computational modeling and followed by rigorous biochemical and biophysical validation.

Q & A

Q. What are the optimal synthetic routes for 6-(Thiophen-2-yl)pyrimidin-4-ol, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves cyclocondensation of thiophene-containing precursors with pyrimidine intermediates. For example:

  • Route 1: Use a multi-step protocol starting from 2-thiophenecarbonitrile and malononitrile under basic conditions to form the pyrimidine core, followed by hydroxylation at the 4-position .
  • Route 2: Employ a one-pot Suzuki-Miyaura coupling to introduce the thiophene moiety to a pre-functionalized pyrimidin-4-ol scaffold, which requires palladium catalysts and optimized temperature control (70–90°C) .
    Key Optimization Strategies:
  • Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce byproducts.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.5 ppm for thiophene and pyrimidine rings) and hydroxyl groups (broad singlet at δ 10–12 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight with <2 ppm error; observe fragmentation patterns to validate the pyrimidine-thiophene linkage .
  • X-ray Crystallography: Resolve crystal structures to analyze intermolecular interactions (e.g., hydrogen bonding at the 4-hydroxyl group) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the pyrimidine ring) .
  • Light Sensitivity: Expose to UV-Vis light (254 nm) and track photodegradation using UV spectroscopy.

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidine ring influence biological activity, and what SAR insights exist?

Methodological Answer:

  • Thiophene Position: The 2-thiophenyl group enhances π-π stacking with biological targets (e.g., kinase enzymes), as shown in antitumor studies where IC50 values correlated with electron-donating substituents .
  • Hydroxyl Group: The 4-OH group is critical for hydrogen bonding with ATP-binding pockets; methylation at this position reduces activity by >50% .
    SAR Table:
SubstituentBiological Activity (IC50)Target
4-OH (native)2.1 µMEGFR Kinase
4-OCH310.5 µMEGFR Kinase
5-Cl + 4-OH0.9 µMTopoisomerase II

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., varying toxicity profiles)?

Methodological Answer:

  • Batch Analysis: Compare purity levels (≥98% via HPLC) and solvent residues (e.g., DMSO) that may artifactually affect toxicity assays .
  • In Vivo vs. In Vitro: Acute toxicity studies in mice showed LD50 = 250 mg/kg, whereas cell-based assays (MTT) indicated lower cytotoxicity due to metabolic activation differences .
  • Control Experiments: Replicate studies with standardized protocols (e.g., identical cell lines, exposure times) to isolate compound-specific effects.

Q. How can computational methods predict binding modes and optimize derivatives for target specificity?

Methodological Answer:

  • Docking Studies (AutoDock/Vina): Model interactions with proteins (e.g., PARP-1) using the compound’s crystal structure. Focus on the thiophene-pyrimidine core’s orientation in hydrophobic pockets .
  • MD Simulations: Run 100 ns trajectories to assess stability of hydrogen bonds between the 4-OH group and catalytic residues (e.g., Asp766 in EGFR) .
  • QSAR Models: Train algorithms on datasets with substituent descriptors (e.g., Hammett σ) to predict logP and IC50 values for novel analogs.

Q. What functionalization strategies enable selective modification of the pyrimidine ring?

Methodological Answer:

  • Electrophilic Substitution: Introduce halogens (Cl, Br) at the 5-position using NCS/NBS in acetic acid, leveraging the ring’s electron-deficient nature .
  • Cross-Coupling Reactions: Attach aryl/heteroaryl groups via Buchwald-Hartwig amination or Sonogashira coupling at the 2- or 6-positions .
  • Protection/Deprotection: Temporarily protect the 4-OH group with TBSCl for functionalization elsewhere, then remove with TBAF .

Q. How can researchers design derivatives to improve pharmacokinetics (e.g., bioavailability)?

Methodological Answer:

  • Prodrug Approach: Convert the 4-OH group to a phosphate ester for enhanced aqueous solubility; enzymatic cleavage in vivo regenerates the active form .
  • Lipid Formulation: Encapsulate in liposomes to bypass efflux pumps (e.g., P-gp) and improve blood-brain barrier penetration .
  • Metabolic Stability: Introduce electron-withdrawing groups (e.g., CF3) at the 6-position to slow CYP450-mediated oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.